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Compound of Interest

Compound Name: Tetraniliprole

Cat. No.: B1426447 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals investigating the

mechanisms of tetraniliprole resistance in the tomato leafminer, Tuta absoluta.

Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of tetraniliprole resistance in Tuta absoluta?

A1: The primary mechanisms of tetraniliprole resistance in Tuta absoluta are:

Metabolic Resistance: This is primarily driven by the overexpression of cytochrome P450

monooxygenase (P450) genes. Specific P450 genes, such as CYP405D1, CYP6AB269, and

CYP4AU1, have been identified as being significantly upregulated in tetraniliprole-resistant

strains.

Target-Site Resistance: This involves mutations in the ryanodine receptor (RyR) gene, which

is the molecular target for diamide insecticides like tetraniliprole. While not as commonly

reported for tetraniliprole as for other diamides, mutations such as G4903E, I4746M,

G4903V, and I4746T have been identified in diamide-resistant T. absoluta populations.

Q2: What levels of tetraniliprole resistance have been observed in Tuta absoluta?

A2: Laboratory selection and field observations have reported varying levels of resistance. For

instance, a laboratory-selected strain developed a 20.80-fold resistance to tetraniliprole after
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eight generations of continuous selection. Another field-evolved population from China

exhibited a moderate resistance of 36.2-fold.

Q3: Is there cross-resistance between tetraniliprole and other insecticides in Tuta absoluta?

A3: Yes, cross-resistance has been observed. A tetraniliprole-resistant population with a 36.2-

fold resistance also showed cross-resistance to other diamide insecticides, specifically

chlorantraniliprole (12.2-fold) and flubendiamide (6.7-fold). However, this population showed

little to no cross-resistance to insecticides with different modes of action, such as broflanilide,

spinosad, metaflumizone, and indoxacarb.

Q4: Are there fitness costs associated with tetraniliprole resistance in Tuta absoluta?

A4: Yes, fitness costs have been documented in tetraniliprole-resistant strains of Tuta

absoluta. These can manifest as extended developmental times, reduced adult longevity, and

lower fecundity and hatching rates compared to susceptible strains.

Q5: How can I determine if metabolic resistance is present in my Tuta absoluta population?

A5: You can investigate metabolic resistance through several methods:

Synergist Bioassays: Use a P450 inhibitor like piperonyl butoxide (PBO) in your bioassays. A

significant increase in the toxicity of tetraniliprole in the presence of PBO suggests the

involvement of P450-mediated detoxification.

Enzymatic Assays: Directly measure the activity of detoxification enzymes like cytochrome

P450s and glutathione S-transferases in your resistant population and compare it to a

susceptible strain.

Gene Expression Analysis: Use quantitative real-time PCR (RT-qPCR) or RNA sequencing

(RNA-seq) to compare the expression levels of P450 genes between resistant and

susceptible populations.

Q6: How can I identify target-site mutations in the ryanodine receptor (RyR) of Tuta absoluta?

A6: To identify RyR mutations, you will need to sequence the relevant domains of the RyR

gene from individual insects. Compare the sequences from your resistant population to those
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of a susceptible strain to identify any amino acid substitutions. Known mutations associated

with diamide resistance in T. absoluta include G4903E, I4746M, G4903V, and I4746T.

Troubleshooting Guides
Guide 1: Unexpectedly High LC50 Values in Bioassays

Potential Issue Troubleshooting Steps

High level of resistance in the test population.

1. Review the collection history of the

population. Has it been exposed to diamide

insecticides in the field? 2. Perform a synergist

assay with piperonyl butoxide (PBO). A

significant reduction in LC50 with PBO points

towards metabolic resistance. 3. Conduct

molecular analysis to check for known RyR

mutations.

Incorrect insecticide concentration.

1. Verify the stock solution concentration and

the serial dilution calculations. 2. Prepare fresh

insecticide solutions for each bioassay.

Suboptimal bioassay conditions.

1. Ensure the temperature, humidity, and

photoperiod are within the optimal range for

Tuta absoluta larval development. 2. Check the

quality and age of the tomato leaves used in the

assay.

Guide 2: Inconclusive Results from Synergist Assays
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Potential Issue Troubleshooting Steps

Synergist concentration is too low or too high.

1. Perform a dose-response experiment for the

synergist alone to determine a non-toxic

concentration. 2. Consult literature for

commonly used concentrations of PBO in Tuta

absoluta bioassays.

Resistance is not primarily mediated by P450s.

1. Consider the possibility of target-site

resistance. Sequence the ryanodine receptor

gene. 2. Investigate the activity of other

detoxification enzyme families, such as

glutathione S-transferases (GSTs) and

carboxylesterases (CarEs).

Variability in synergist application.

1. Ensure uniform application of the synergist to

the leaf discs or diet. 2. Increase the number of

replicates to improve statistical power.

Guide 3: Low Yield or Poor Quality RNA for Gene
Expression Analysis
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Potential Issue Troubleshooting Steps

Degradation of RNA during extraction.

1. Use an RNase-free work environment and

reagents. 2. Immediately flash-freeze samples

in liquid nitrogen after collection and store them

at -80°C. 3. Use a reputable RNA extraction kit

designed for insects.

Low quantity of starting material.

1. Pool multiple larvae for each biological

replicate. A common practice is to pool five 3rd

instar larvae. 2. Ensure you are using the

appropriate life stage for your experiment (e.g.,

3rd instar larvae).

Contamination with genomic DNA.

1. Perform an on-column DNase digestion

during the RNA extraction process. 2.

Alternatively, treat the extracted RNA with

DNase I post-extraction.

Data Presentation
Table 1: Tetraniliprole Resistance Ratios in Tuta absoluta

Strain/Population
Resistance Ratio
(RR)

Method of
Selection/Origin

Reference

TetraRS 20.80-fold
Laboratory selection

for 8 generations

Huailai (HL) 36.2-fold
Field-collected from

Northern China

Tet-R 68.45-fold Laboratory selection

Table 2: Cross-Resistance Spectrum in a Tetraniliprole-Resistant Tuta absoluta Population

(HL Strain)
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Insecticide Class
Cross-Resistance
Ratio

Reference

Chlorantraniliprole Diamide 12.2-fold

Flubendiamide Diamide 6.7-fold

Broflanilide - 1.6-fold

Spinosad Spinosyn 2.1-fold

Metaflumizone Semicarbazone 1.5-fold

Indoxacarb Oxadiazine 2.8-fold

Table 3: Upregulated Cytochrome P450 Genes in Tetraniliprole-Resistant Tuta absoluta

Gene
Fold Change
(Resistant vs.
Susceptible)

Method of Analysis Reference

CYP405D1 Upregulated
RNA-seq and RT-

qPCR

CYP6AB269 Upregulated
RNA-seq and RT-

qPCR

CYP4AU1 Upregulated
RNA-seq and RT-

qPCR

Experimental Protocols
Protocol 1: Leaf-Dip Bioassay for Tetraniliprole
Susceptibility

Preparation of Insecticide Solutions: Prepare a stock solution of technical-grade

tetraniliprole in a suitable solvent (e.g., acetone). Make a series of at least five serial

dilutions in distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100).
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Leaf Preparation: Select fresh, untreated tomato leaves. Cut leaf discs of a uniform size

(e.g., 5 cm diameter).

Treatment: Dip each leaf disc into a specific insecticide dilution for 10-20 seconds. Allow the

leaves to air-dry completely. For the control group, dip leaf discs in distilled water with the

surfactant only.

Infestation: Place one dried leaf disc into a Petri dish lined with moistened filter paper.

Introduce a known number of 2nd or 3rd instar Tuta absoluta larvae (e.g., 10-15 larvae) into

each Petri dish.

Incubation: Seal the Petri dishes and incubate them at a controlled temperature (e.g., 25 ±

1°C), humidity (e.g., 60-70%), and photoperiod (e.g., 16:8 L:D).

Mortality Assessment: Record larval mortality after 48 or 72 hours. Larvae that are unable to

move when prodded with a fine brush are considered dead.

Data Analysis: Correct the mortality data using Abbott's formula. Analyze the data using

probit analysis to determine the LC50 (lethal concentration to kill 50% of the population)

values. The resistance ratio is calculated by dividing the LC50 of the resistant strain by the

LC50 of the susceptible strain.

Protocol 2: Cytochrome P450 Monooxygenase Activity
Assay

Enzyme Preparation: Homogenize a known number of 3rd instar larvae (e.g., 5-10) in a cold

phosphate buffer (e.g., 0.1 M, pH 7.6). Centrifuge the homogenate at 10,000 x g for 15

minutes at 4°C. Collect the supernatant containing the microsomal fraction.

Protein Quantification: Determine the total protein concentration of the supernatant using a

standard method like the Bradford assay.

Enzymatic Reaction: In a 96-well plate, mix the enzyme preparation with a phosphate buffer,

a substrate (e.g., p-nitroanisole), and an NADPH-generating system.

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set

period (e.g., 30 minutes).
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Measurement: Stop the reaction and measure the absorbance of the product (e.g., p-

nitrophenol) at a specific wavelength (e.g., 405 nm) using a microplate reader.

Calculation: Calculate the P450 activity as the amount of product formed per minute per

milligram of protein. Compare the activity between resistant and susceptible strains.

Protocol 3: RT-qPCR for P450 Gene Expression Analysis
RNA Extraction: Extract total RNA from 3rd instar larvae (pooling 5 larvae per biological

replicate) using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). Perform DNase treatment to

remove genomic DNA contamination.

RNA Quality and Quantity Check: Assess the integrity and purity of the extracted RNA using

a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse

transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

Primer Design: Design and validate primers specific to the target P450 genes (CYP405D1,

CYP6AB269, CYP4AU1) and a stable reference gene (e.g., actin or GAPDH).

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA

template, and specific primers. Run the reaction on a real-time PCR system.

Data Analysis: Calculate the relative expression of the target genes in the resistant strain

compared to the susceptible strain using the 2-ΔΔCT method.
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Caption: Overview of Tetraniliprole Resistance Mechanisms in Tuta absoluta.
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Caption: Experimental Workflow for Identifying Resistance Mechanisms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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